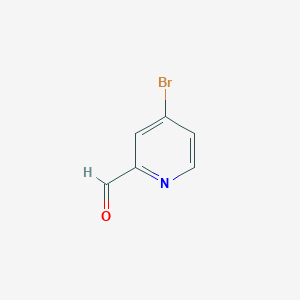

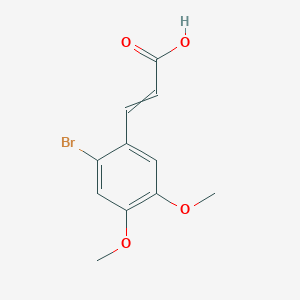

2-溴-4,5-二甲氧基肉桂酸

描述

2-Bromo-4,5-dimethoxycinnamic acid is a derivative of cinnamic acid, a compound known for its role in the biosynthesis of flavonoids and other phenolic compounds in plants. While the provided papers do not directly discuss 2-Bromo-4,5-dimethoxycinnamic acid, they do provide insights into the properties and reactivity of structurally related compounds, such as hydroxycinnamic acids and their halogenated derivatives, as well as dimethoxycinnamic acid complexes with metals .

Synthesis Analysis

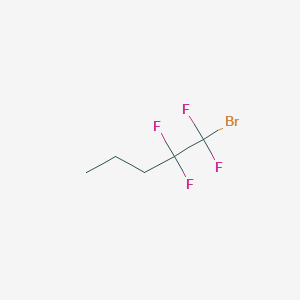

The synthesis of halogenated cinnamic acids typically involves the introduction of a halogen atom into the cinnamic acid scaffold. The presence of electron-donating methoxy groups in the 2,5-dimethoxycinnamic acid can influence the reactivity and selectivity of halogenation reactions . Although the exact synthesis of 2-Bromo-4,5-dimethoxycinnamic acid is not detailed in the provided papers, similar synthetic strategies could be employed, such as halogenation of the corresponding dimethoxycinnamic acid.

Molecular Structure Analysis

The molecular structure of cinnamic acid derivatives is characterized by the presence of a phenyl ring and a carboxylic acid group connected by an ethylene bridge. The introduction of bromine and methoxy groups would influence the electronic distribution and steric hindrance within the molecule. The X-ray structural characterization of copper(II) complexes with 2,5-dimethoxycinnamic acid reveals how substituents on the cinnamic acid backbone can affect coordination geometry and metal-ligand interactions .

Chemical Reactions Analysis

Cinnamic acid derivatives are known to participate in various chemical reactions, including hydrogen bonding and photoreactive processes. For instance, 3,5-dinitrocinnamic acid forms a photoreactive complex with 2,5-dimethoxycinnamic acid, leading to the formation of a cyclobutane dimer . The presence of a bromine atom in 2-Bromo-4,5-dimethoxycinnamic acid could also influence its reactivity, potentially affecting its participation in similar photoreactive processes or hydrogen bonding interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamic acid derivatives are significantly influenced by their substituents. Halogenation, particularly with bromine, can increase the lipophilicity of the compound, as observed in the study of hydroxycinnamic acid derivatives . This change in lipophilicity can have implications for the compound's solubility, reactivity, and potential biological activity. Additionally, the presence of methoxy groups can affect the redox potential of the compound, which is an important factor in its antioxidant activity .

科研应用

光机械行为

已经研究了2-溴-4,5-二甲氧基肉桂酸及相关化合物,如3,4-二甲氧基肉桂酸,因其独特的光机械性能。这些化合物的固态2 + 2光二聚化反应具有重要意义,因为它们在反应过程中的分子运动可能对材料科学和光机械应用产生影响(Mishra, Mukherjee, Ramamurty, & Desiraju, 2015)。

代谢研究

尽管并非直接研究2-溴-4,5-二甲氧基肉桂酸,但已经进行了有关类似化合物代谢的研究,如4-溴-2,5-二甲氧基苯乙胺(2C-B)在各种物种(包括人类)中的代谢研究。这项研究对于了解相关溴二甲氧基化合物的代谢途径和潜在毒性效应具有重要意义(Carmo et al., 2005)。

氢键和拓扑化学

对3,5-二硝基肉桂酸及其与2,5-二甲氧基肉桂酸的复合物等化合物的研究突出了C-H ⋯ O氢键在决定分子网络对称性方面的作用。这项研究对于了解2-溴-4,5-二甲氧基肉桂酸在晶体学和材料科学等各个领域的化学行为和潜在应用具有相关性(Desiraju & Sharma, 1991)。

合成和抗炎性能

对相关化合物的合成研究,如1,2-二烷氧基-4-(3-二甲基氨基丙酰)苯及其卤代衍生物,已显示出潜在的抗炎性能。这项研究可能适用于2-溴-4,5-二甲氧基肉桂酸在开发新的抗炎药物方面(Daukšas et al., 1994)。

铜配合物和抗微生物活性

对与2-溴-4,5-二甲氧基肉桂酸相关的3,4-二甲氧基羟基肉桂酸合成铜(II)配合物的研究显示出有希望的抗微生物活性。这项研究可能指导2-溴-4,5-二甲氧基肉桂酸在开发抗微生物剂方面的应用(Zoroddu & Berardi, 1989)。

Safety And Hazards

性质

IUPAC Name |

(E)-3-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h3-6H,1-2H3,(H,13,14)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJCWIFRXCLULX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-dimethoxycinnamic acid | |

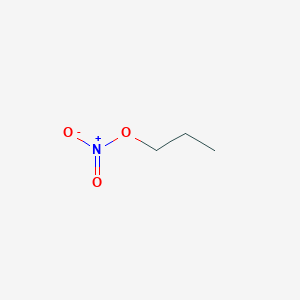

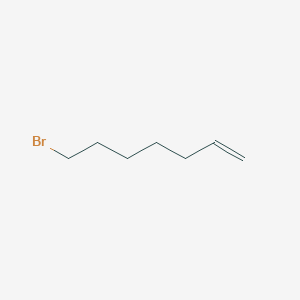

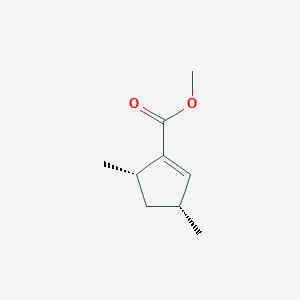

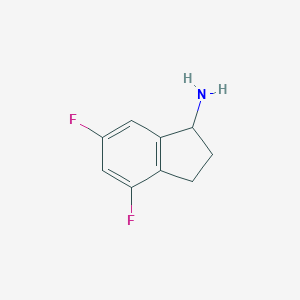

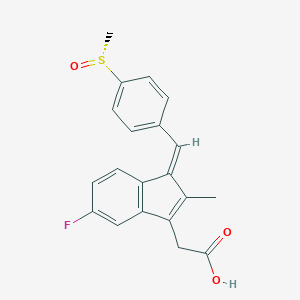

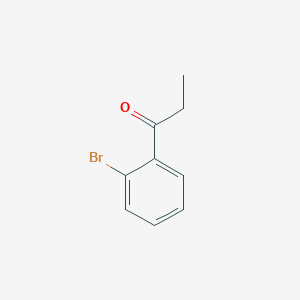

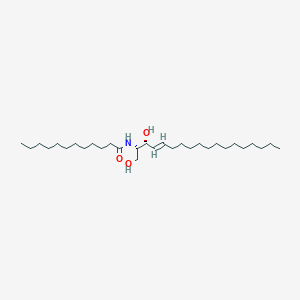

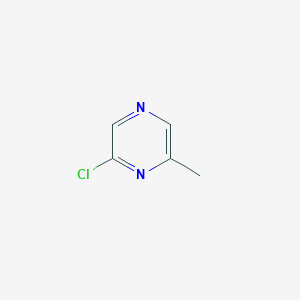

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。